![molecular formula C13H9N3O7S3 B13821081 3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 2172-27-2](/img/structure/B13821081.png)
3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is used in various applications due to its unique chemical properties and vibrant color.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of a primary aromatic amine, followed by coupling with a thiazole derivative. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the thiazole compound to form the azo dye.
Industrial Production Methods
Industrial production of this compound often employs a similar diazo-coupling method but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid has numerous applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The thiazole ring can also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds such as thiazole orange and thiazole yellow have similar structures but differ in their specific functional groups and applications.
Azo dyes: Other azo dyes like methyl orange and Congo red share the azo group but have different aromatic systems and substituents.
Uniqueness
3-Hydroxy-4-[(thiazol-2-yl)azo]-2,7-naphthalenedisulfonic acid is unique due to its combination of the thiazole ring and azo group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
2172-27-2 |
|---|---|
分子式 |
C13H9N3O7S3 |
分子量 |
415.4 g/mol |
IUPAC名 |
3-hydroxy-4-(1,3-thiazol-2-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H9N3O7S3/c17-12-10(26(21,22)23)6-7-5-8(25(18,19)20)1-2-9(7)11(12)15-16-13-14-3-4-24-13/h1-6,17H,(H,18,19,20)(H,21,22,23) |
InChIキー |
HFYCTOFOVVRCQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


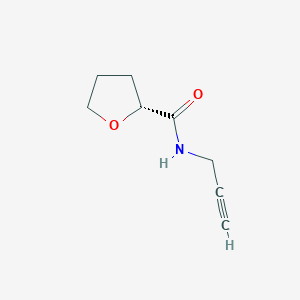
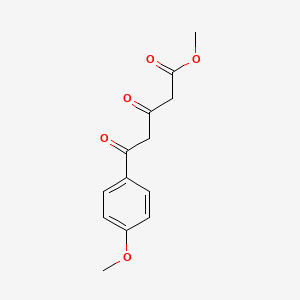
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
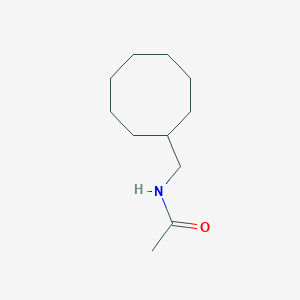
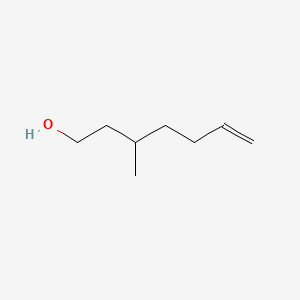
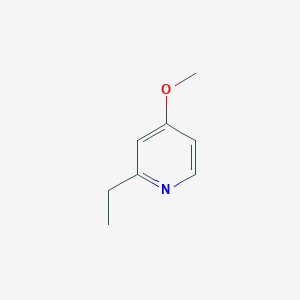

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
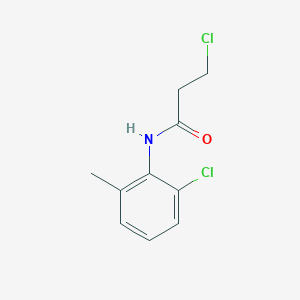
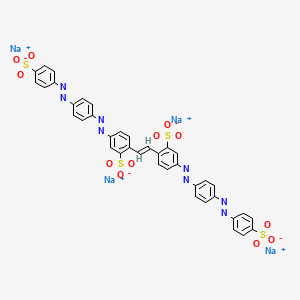

![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

